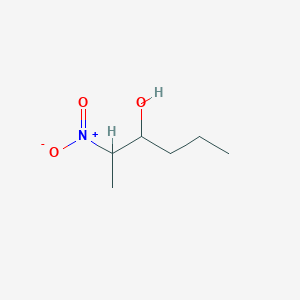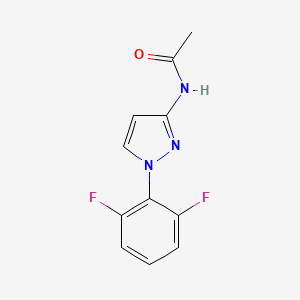![molecular formula C16H26O5 B13997013 1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene CAS No. 28583-53-1](/img/structure/B13997013.png)
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene is an organic compound belonging to the class of benzene derivatives. It is characterized by the presence of multiple ethoxy groups attached to the benzene ring, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene typically involves the reaction of 1-methoxy-4-hydroxybenzene with 1-bromo-2-(2-propoxyethoxy)ethane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-methoxy-4-hydroxybenzene is replaced by the 1-[2-(2-propoxyethoxy)ethoxy]ethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or ethoxy groups are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medicinal formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of multiple ethoxy groups enhances its solubility and bioavailability, allowing it to effectively interact with biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: Similar structure but with different ethoxy group substitutions.
1-Ethoxy-4-methoxybenzene: Contains an ethoxy group instead of the propoxyethoxy group.
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: Contains two ethoxy groups attached to the benzene ring.
The uniqueness of this compound lies in its specific arrangement of ethoxy groups, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
28583-53-1 |
|---|---|
Fórmula molecular |
C16H26O5 |
Peso molecular |
298.37 g/mol |
Nombre IUPAC |
1-methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C16H26O5/c1-4-9-18-10-11-19-12-13-20-14(2)21-16-7-5-15(17-3)6-8-16/h5-8,14H,4,9-13H2,1-3H3 |
Clave InChI |
YWNGHRAKKZMWKF-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCOCCOC(C)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


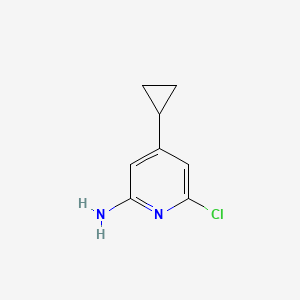
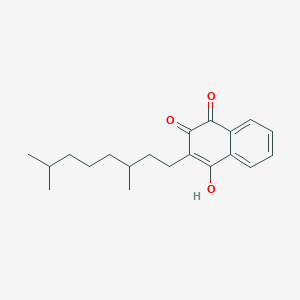
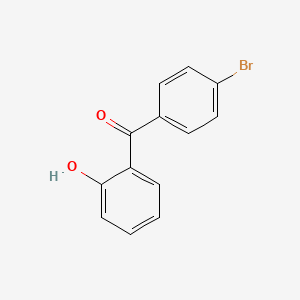

![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)

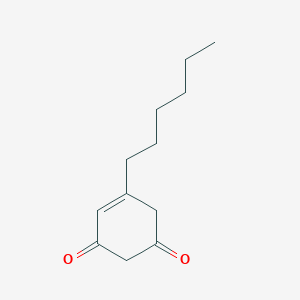
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)

![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)
